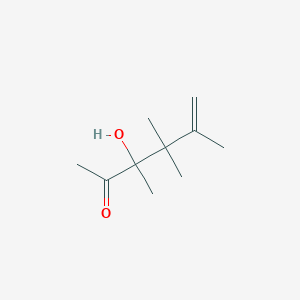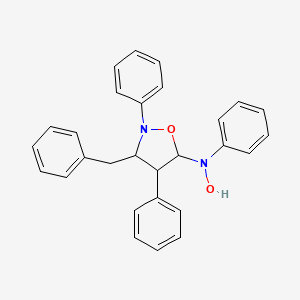
Ethenyl butane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl butane-1-sulfonate is an organic compound characterized by the presence of an ethenyl group (vinyl group) attached to a butane-1-sulfonate moiety. This compound is part of the sulfonate family, which includes salts, esters, and anions of sulfonic acids. Sulfonates are known for their stability in water and non-oxidizing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl butane-1-sulfonate typically involves the reaction of butane-1-sulfonic acid with ethenyl compounds under controlled conditions. The reaction may require a catalyst to facilitate the formation of the sulfonate ester. The process often involves the use of solvents and specific temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes where butane-1-sulfonic acid is reacted with ethenyl compounds in the presence of catalysts. The reaction conditions are optimized to maximize yield and purity. The product is then purified through various techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl butane-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of butane derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to various substituted sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced butane derivatives, and substituted sulfonates. These products have various applications in different fields .
Aplicaciones Científicas De Investigación
Ethenyl butane-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of sulfonation processes and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethenyl butane-1-sulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic bonds with various substrates, facilitating reactions such as sulfonation and substitution. The ethenyl group allows for further functionalization, making the compound versatile in different chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to ethenyl butane-1-sulfonate include:
Methanesulfonate: Known for its use in organic synthesis and as a leaving group in substitution reactions.
Ethanesulfonate: Utilized in similar applications as methanesulfonate but with different reactivity due to its longer carbon chain.
Tosylate (p-toluenesulfonate): Commonly used as a protecting group in organic synthesis.
Uniqueness
This compound is unique due to its combination of an ethenyl group and a butane-1-sulfonate moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
| 73686-76-7 | |
Fórmula molecular |
C6H12O3S |
Peso molecular |
164.22 g/mol |
Nombre IUPAC |
ethenyl butane-1-sulfonate |
InChI |
InChI=1S/C6H12O3S/c1-3-5-6-10(7,8)9-4-2/h4H,2-3,5-6H2,1H3 |
Clave InChI |
RLBAVXBAWIWOCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)



